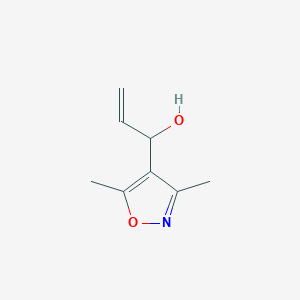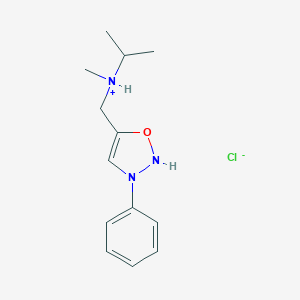
二乙酰呋喃果糖
描述
It is a white to almost white powder or crystalline solid with the molecular formula C12H20O6 and a molecular weight of 260.28 g/mol . This compound is commonly used in carbohydrate chemistry and has various applications in scientific research.
科学研究应用
2,3:4,5-Di-O-isopropylidene-beta-D-fructopyranose has several applications in scientific research:
Biology: Employed in the study of carbohydrate metabolism and enzyme interactions.
Medicine: Investigated for its potential role in drug delivery systems and as a precursor for pharmaceutical compounds.
作用机制
Target of Action
Diacetonefructose, also known as 2,3:4,5-Di-O-isopropylidene-beta-D-fructopyranose, is a derivative of fructose . It is primarily used as a chiral auxiliary in organic synthesis . The primary targets of this compound are the reactants involved in the Michael and Aldol addition reactions .
Mode of Action
The compound interacts with its targets by participating in the reaction and influencing the stereochemistry of the products . As a chiral auxiliary, it helps control the stereochemical outcome of reactions, ensuring the formation of the desired stereoisomer .
Biochemical Pathways
The specific biochemical pathways affected by Diacetonefructose are those involving the Michael and Aldol addition reactions . These reactions are fundamental in organic chemistry and biochemistry, leading to the formation of carbon-carbon bonds and the synthesis of many important molecules.
Pharmacokinetics
Its solubility in common organic solvents like chloroform, ethyl acetate, and methanol suggests that it could be well-absorbed in the body. The ADME (Absorption, Distribution, Metabolism, and Excretion) properties would depend on the specific conditions of use.
Result of Action
The primary result of Diacetonefructose’s action is the formation of the desired stereoisomer in Michael and Aldol addition reactions . This can lead to the synthesis of a wide range of biologically active compounds, including pharmaceuticals.
Action Environment
The action of Diacetonefructose can be influenced by various environmental factors, including the concentration of the reactants, temperature, and the presence of a catalyst. The compound is stable under normal conditions , but its reactivity may be affected by extreme temperatures or pH levels.
准备方法
Synthetic Routes and Reaction Conditions
2,3:4,5-Di-O-isopropylidene-beta-D-fructopyranose is typically synthesized through the acetonation of fructose. The process involves the reaction of fructose with acetone in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
While specific industrial production methods for 2,3:4,5-Di-O-isopropylidene-beta-D-fructopyranose are not widely documented, the general approach involves large-scale acetonation of fructose using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
化学反应分析
Types of Reactions
2,3:4,5-Di-O-isopropylidene-beta-D-fructopyranose undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like halides, amines, and thiols are commonly used in substitution reactions.
Major Products
Oxidation: Ketones and carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
相似化合物的比较
Similar Compounds
- 1,2:3,4-Di-O-isopropylidene-alpha-D-galactopyranose
- 1,2:5,6-Di-O-isopropylidene-alpha-D-glucofuranose
- 2,3:4,6-Di-O-isopropylidene-alpha-L-sorbofuranose
- 1,2:5,6-Di-O-cyclohexylidene-alpha-D-glucofuranose
Uniqueness
2,3:4,5-Di-O-isopropylidene-beta-D-fructopyranose is unique due to its specific acetonide protection pattern, which provides selective protection to the 2,3 and 4,5 hydroxyl groups of fructose. This selective protection is particularly useful in synthetic carbohydrate chemistry, where precise control over functional group reactivity is essential .
属性
IUPAC Name |
[(1R,2S,6S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O6/c1-10(2)15-7-5-14-12(6-13)9(8(7)16-10)17-11(3,4)18-12/h7-9,13H,5-6H2,1-4H3/t7-,8-,9+,12+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSSHGMIAIUYOJF-XBWDGYHZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2COC3(C(C2O1)OC(O3)(C)C)CO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@@H]2CO[C@@]3([C@H]([C@@H]2O1)OC(O3)(C)C)CO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20880-92-6 | |
| Record name | 2,3:4,5-Di-O-isopropylidene-β-D-fructopyranose | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20880-92-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Topiramate related compound A [USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020880926 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3:4,5-Di-O-isopropylidene-beta -D-fructopyranose | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.116.098 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,3:4,5-DI-O-ISOPROPYLIDENE-.BETA.-D-FRUCTOPYRANOSE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SQ9F5005S8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of studying the sulfate esters of 2,3:4,5-Di-O-isopropylidene-beta-D-fructopyranose?
A1: The synthesis and structural characterization of sulfate esters, like the one described for 2,3:4,5-Di-O-isopropylidene-beta-D-fructopyranose in the first article [], can provide valuable insights into the reactivity and potential applications of this compound. Sulfate esters play important roles in biological systems, and understanding their formation and properties can be relevant for various fields, including carbohydrate chemistry and drug discovery.
Q2: How is 2,3:4,5-Di-O-isopropylidene-beta-D-fructopyranose used as a chiral auxiliary in organic synthesis?
A2: The second article highlights the use of 2,3:4,5-Di-O-isopropylidene-beta-D-fructopyranose as a chiral auxiliary in both Michael and aldol addition reactions []. This means that the compound can be temporarily attached to a substrate molecule, influencing the stereochemical outcome of the reaction to favor the formation of a specific enantiomer. This is particularly important in pharmaceutical synthesis, where the biological activity of a drug can be highly dependent on its three-dimensional structure.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![2-[(Acetyloxy)methoxy]ethyl acetate](/img/structure/B20145.png)
![2-[6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetic acid](/img/structure/B20149.png)





![[acetyl-(2,3-dimethylimidazol-4-yl)amino] acetate](/img/structure/B20165.png)


